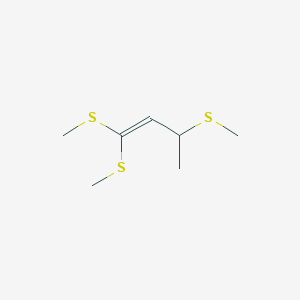
1,1,3-Tris(methylsulfanyl)but-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3-Tris(methylsulfanyl)but-1-ene is an organic compound with the molecular formula C7H14S3 It is characterized by the presence of three methylsulfanyl groups attached to a butene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,3-Tris(methylsulfanyl)but-1-ene typically involves the reaction of but-1-ene with methylsulfanyl reagents under controlled conditions. One common method includes the use of thiols in the presence of a base to facilitate the addition of methylsulfanyl groups to the butene structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This often includes the use of catalysts and specific reaction conditions to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 1,1,3-Tris(methylsulfanyl)but-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols.
Substitution: The methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Aplicaciones Científicas De Investigación
1,1,3-Tris(methylsulfanyl)but-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1,3-Tris(methylsulfanyl)but-1-ene involves its interaction with molecular targets through its sulfanyl groups. These interactions can lead to various biochemical effects, depending on the specific pathways involved. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action .
Similar Compounds:
- 1,1,3-Tris(phenylsulfanyl)prop-1-ene
- 1,1,3-Tris(methylsulfanyl)prop-1-ene
- 1,1,3-Tris(ethylsulfanyl)but-1-ene
Comparison: this compound is unique due to its specific arrangement of methylsulfanyl groups on the butene backbone. This structural feature imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the presence of methyl groups can influence the compound’s steric and electronic properties, affecting its reactivity and interactions with other molecules .
Propiedades
| 105543-13-3 | |
Fórmula molecular |
C7H14S3 |
Peso molecular |
194.4 g/mol |
Nombre IUPAC |
1,1,3-tris(methylsulfanyl)but-1-ene |
InChI |
InChI=1S/C7H14S3/c1-6(8-2)5-7(9-3)10-4/h5-6H,1-4H3 |
Clave InChI |
BANOLEYFZIDWRA-UHFFFAOYSA-N |
SMILES canónico |
CC(C=C(SC)SC)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



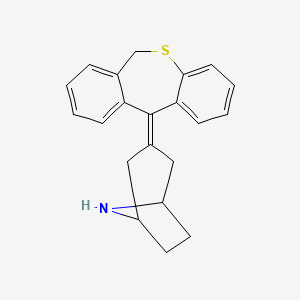
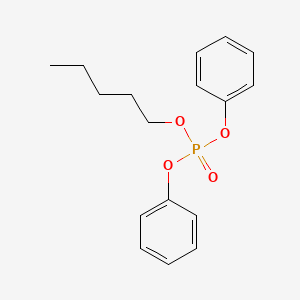
![3-Ethenylidene-7-propadienylidenebicyclo[3.3.1]nonane](/img/structure/B14336681.png)
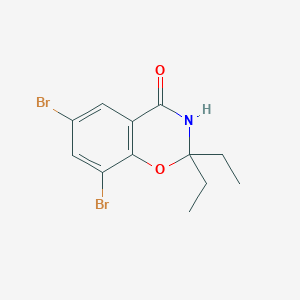
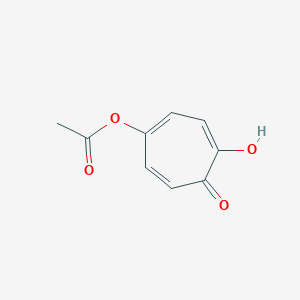
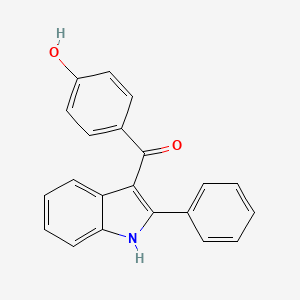
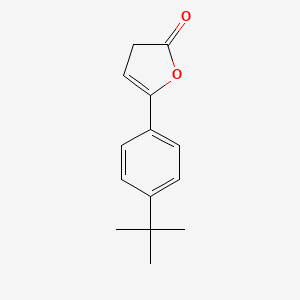
![9-Butyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B14336723.png)
